N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
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Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthetic Approaches
The compound belongs to a class of molecules that have been synthesized through various methods, including reactions involving sulfanyl substitutions and cyclizations to create novel heterocyclic compounds. These synthetic routes are crucial for exploring the biological activities of these molecules (Markosyan et al., 2015).
Biological Applications
The synthesized derivatives of this compound class have been investigated for their potential anti-monoamine oxidase and antitumor activities. For instance, specific derivatives have shown high activity against monoamine oxidase, an enzyme linked to neurological disorders, and exhibited promising antitumor properties in preliminary screenings (Markosyan et al., 2015). Moreover, antimicrobial activities of related quinazolinone compounds provide insights into their potential as novel therapeutic agents for treating bacterial and fungal infections (El-Shenawy, 2017).
Chemical Properties and Structural Analysis
Chemical Reactivity
Research on analogs of the compound has also contributed to understanding their chemical reactivity and the formation of various derivatives. This includes the synthesis of mesoionic compounds and oxazolones, which are important for the development of new materials and pharmaceuticals (Kovalenko, O. G., Drushlyak, & Mariutsa, 2020), (Clerici, F., Folpini, E., Gelmi, M., & Pocar, D., 1991).
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-19(22-9-8-14-5-2-1-3-6-14)7-4-10-24-20(26)15-11-17-18(28-13-27-17)12-16(15)23-21(24)29/h5,11-12H,1-4,6-10,13H2,(H,22,25)(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIMMXGLZUCBAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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